Bienvenue dans la boutique en ligne BenchChem!

N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-acetamide

Medicinal chemistry Conformational analysis Scaffold design

N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-acetamide (CAS 1354028-38-8; also indexed as N-{[1-(L-Valyl)-2-piperidinyl]methyl}acetamide) is a chiral, synthetic piperidine-2-ylmethyl-acetamide derivative bearing an L-valine-derived (S)-2-amino-3-methyl-butyryl moiety at the piperidine N1 position. With a molecular formula of C₁₃H₂₅N₃O₂, a molecular weight of 255.36 g/mol, and a computed LogP of −0.16, it occupies a relatively polar, low-molecular-weight region of physicochemical space within the broader piperidine-acetamide scaffold class.

Molecular Formula C13H25N3O2
Molecular Weight 255.36 g/mol
Cat. No. B7919256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-acetamide
Molecular FormulaC13H25N3O2
Molecular Weight255.36 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)N1CCCCC1CNC(=O)C)N
InChIInChI=1S/C13H25N3O2/c1-9(2)12(14)13(18)16-7-5-4-6-11(16)8-15-10(3)17/h9,11-12H,4-8,14H2,1-3H3,(H,15,17)/t11?,12-/m0/s1
InChIKeyOOJCXGQNIIGTQH-KIYNQFGBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-acetamide: Structural Identity, Scaffold Class, and Procurement Baseline


N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-acetamide (CAS 1354028-38-8; also indexed as N-{[1-(L-Valyl)-2-piperidinyl]methyl}acetamide) is a chiral, synthetic piperidine-2-ylmethyl-acetamide derivative bearing an L-valine-derived (S)-2-amino-3-methyl-butyryl moiety at the piperidine N1 position . With a molecular formula of C₁₃H₂₅N₃O₂, a molecular weight of 255.36 g/mol, and a computed LogP of −0.16, it occupies a relatively polar, low-molecular-weight region of physicochemical space within the broader piperidine-acetamide scaffold class . This scaffold class is documented in patent and medicinal chemistry literature across multiple pharmacological target families, including T-type calcium channel (Caᵥ3.x) blockade [1], IAP/Smac protein–protein interaction inhibition , and protease inhibitor design [2]. The compound is available from multiple specialty chemical vendors predominantly at ≥95% purity, though commercial sourcing is fragmented and several listings indicate discontinued or enquiry-only status .

Why N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-acetamide Cannot Be Freely Substituted with In-Class Piperidine-Acetamide Analogs


Within the L-valyl-piperidine-acetamide subfamily, seemingly minor structural variations—specifically the position of acetamide attachment to the piperidine ring (2-ylmethyl vs. 3-yl vs. 4-yl) and the presence or absence of the methylene spacer—produce measurable and consequential differences in computed physicochemical properties, including LogP, topological polar surface area (TPSA), and the number of rotatable bonds . These differences directly affect predicted membrane permeability, aqueous solubility, and conformational sampling behavior, which are critical determinants of biological target engagement, assay compatibility, and formulation feasibility [1]. The 2-ylmethyl topology introduces a methylene linker between the piperidine C2 and the acetamide nitrogen, creating an additional rotatable bond (4 vs. 3 in the 3-yl analog) and altering the spatial presentation of the acetamide H-bond donor/acceptor pharmacophore relative to the valine N-terminus . Furthermore, the broader piperidine-acetamide class exhibits target-dependent structure–activity relationships (SAR) that are highly sensitive to subtle scaffold modifications; for instance, in the N-piperidinyl acetamide T-type calcium channel blocker series (Z944 and congeners), sub-nanomolar shifts in IC₅₀ are observed with changes in substitution regiochemistry . Generic substitution without consideration of these structural distinctions risks selecting a compound with divergent pharmacophoric geometry, different ADME/T profiles, or incompatible physicochemical properties for a given assay or synthetic workflow [2].

Quantitative Differentiation Evidence for N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-acetamide vs. Closest Positional and N-Alkyl Analogs


Methylene Spacer Topology: 2-ylmethyl vs. 3-yl Direct Attachment – Impact on Rotatable Bond Count and Conformational Degrees of Freedom

The target compound incorporates a methylene (–CH₂–) spacer between the piperidine C2 position and the acetamide nitrogen, whereas the closest positional isomer, N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-acetamide (CAS 1290210-25-1), attaches the acetamide directly to the piperidine C3 carbon . This topological difference results in the target compound possessing 4 rotatable bonds versus 3 for the 3-yl analog, as computed from their respective SMILES-derived structures . The additional rotatable bond increases conformational sampling freedom at the acetamide terminus, enabling a wider ensemble of spatial orientations of the terminal methyl group and amide NH relative to the valine-derived N-terminus [1].

Medicinal chemistry Conformational analysis Scaffold design

Lipophilicity Differentiation: LogP Shift Between 2-ylmethyl, 3-yl, and 4-yl Positional Isomers

Computed LogP values reveal a measurable lipophilicity gradient across the three positional isomers. The target 2-ylmethyl compound exhibits a LogP of −0.16, the 3-yl direct-attachment analog shows LogP +0.097, and the 4-yl analog displays LogP −0.56 . This represents a ΔLogP of −0.257 between the target and the 3-yl comparator, and +0.40 between the target and the 4-yl comparator. The target compound's LogP is intermediate, balancing the greater lipophilicity of the 3-yl isomer against the greater hydrophilicity of the 4-yl isomer, which may translate into differentiated passive membrane permeability and aqueous solubility profiles [1].

Physicochemical profiling Permeability Lead optimization

Molecular Weight and Heavy Atom Count Differentiation: Implications for Ligand Efficiency Metrics in Fragment-Based and HTS Campaigns

The target compound (MW 255.36, 18 heavy atoms, C₁₃H₂₅N₃O₂) is one methylene unit heavier than the 3-yl and 4-yl direct-attachment analogs (MW 241.33, 17 heavy atoms, C₁₂H₂₃N₃O₂) . This 14 Da mass increment preserves the same hydrogen bond donor (2) and acceptor (3) counts and similar TPSA (~75.4 Ų), meaning that ligand efficiency indices (e.g., LE = −ΔG per heavy atom; LLE = pIC₅₀ − LogP) would systematically differ between the target and the 3-yl/4-yl analogs for any given potency value [1]. For procurement decisions in fragment-based screening cascades where MW cutoffs and LE filtering are applied, the target compound falls into a distinct bin from the lower-MW 3-yl and 4-yl analogs.

Fragment-based drug discovery Ligand efficiency High-throughput screening

Class-Level Pharmacological Relevance: Piperidine-2-ylmethyl-acetamide Scaffold in T-Type Calcium Channel (Caᵥ3.x) Blockade and IAP Antagonism

The piperidine-2-ylmethyl-acetamide scaffold in the target compound is structurally cognate to two therapeutically significant chemotypes. First, the N-piperidinyl acetamide class—exemplified by Z944 (ulixacaltamide; N-((1-(2-(tert-butylamino)-2-oxoethyl)piperidin-4-yl)methyl)-3-chloro-5-fluorobenzamide)—is a clinically investigated, orally bioavailable T-type calcium channel blocker with hCaᵥ3.1/Caᵥ3.2/Caᵥ3.3 IC₅₀ values of 50/160/110 nM (voltage clamp, ~30% inactivated state) and 50–600-fold selectivity over Caᵥ1.2, hERG, and Naᵥ1.5 . Second, the N-isopropyl analog N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-N-isopropyl-acetamide is documented in patent literature as an inhibitor of Smac protein binding to IAPs (Inhibitor of Apoptosis Proteins), a validated oncology target mechanism . While direct target engagement data for the specific compound are not publicly available, the scaffold architecture is embedded within pharmacologically validated chemical space [1].

T-type calcium channel Pain Epilepsy Apoptosis Oncology

N-Methylation Status: Unsubstituted Acetamide NH as a Synthetic Handle vs. the N-Methyl Analog

The target compound retains a free secondary amide NH at the acetamide terminus, whereas its closest N-alkyl analog, N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-N-methyl-acetamide (CAS 1354024-60-4, MW 269.38), is N-methylated at this position . The free NH provides a hydrogen bond donor (HBD count = 2 for target vs. 1 for N-methyl analog), which can serve as both a pharmacophoric contact point for target binding and a reactive handle for further chemical derivatization (e.g., acylation, alkylation, sulfonylation) . The N-methyl analog eliminates this HBD capability, reducing H-bond donor count and altering the compound's solubility and permeability profile [1].

Synthetic derivatization Chemical biology Library synthesis

Optimal Research and Procurement Application Scenarios for N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-acetamide


Focused Screening Library Construction for T-Type Calcium Channel (Caᵥ3.x) Drug Discovery Programs

The compound is structurally cognate to the N-piperidinyl acetamide chemotype exemplified by Z944 (ulixacaltamide), a clinically investigated T-type calcium channel blocker with sub-micromolar potency across Cav3.1, Cav3.2, and Cav3.3 isoforms . Its L-valine N-capping group differentiates it from the tert-butylamino-acetamide motif of Z944, providing a distinct vector for SAR exploration in neuropathic pain and epilepsy programs [1]. The compound should be procured as part of a focused library alongside the 3-yl, 4-yl, and N-methyl analogs to systematically evaluate the contribution of substitution regiochemistry and N-alkylation status to Cav3.x subtype selectivity and functional activity .

Peptidomimetic Design and Protease Inhibitor Scaffold Development

The L-valine-derived (S)-2-amino-3-methyl-butyryl moiety coupled with the piperidine-2-ylmethyl-acetamide core creates a hybrid amino acid–heterocycle scaffold suitable for peptidomimetic design . Piperidine-based P2-ligands in HIV-1 protease inhibitors have demonstrated IC₅₀ values below 20 nM in biochemical assays, and the target compound's stereochemically defined valine terminus can serve as a recognition element mimicking natural peptide substrates [1]. The compound is also structurally related to Smac mimetic IAP antagonists, where the N-terminal valine residue is a critical pharmacophoric element for binding to the BIR3 domain of XIAP . Procurement of this specific stereoisomer (S-configuration at the valine α-carbon) is essential, as the R-enantiomer would present an inverted pharmacophoric geometry incompatible with these recognition sites.

Physicochemical Property-Driven Compound Selection for CNS Drug Discovery Cascades

With a computed LogP of −0.16, MW of 255.36, TPSA of ~75.4 Ų, and 2 H-bond donors, the target compound resides within favorable CNS MPO (Multiparameter Optimization) space, exhibiting physicochemical properties consistent with potential CNS penetration . The intermediate LogP position—between the more lipophilic 3-yl analog (LogP +0.097) and the more hydrophilic 4-yl analog (LogP −0.56)—makes it a strategic comparator for assessing how subtle lipophilicity shifts within a single scaffold series affect P-glycoprotein efflux liability, brain tissue binding, and CNS exposure in vivo [1]. Procurement alongside the full positional isomer panel enables systematic deconvolution of LogP-driven vs. topology-driven effects on CNS drug-like properties .

Synthetic Intermediate for Diversifiable Building Block Collections

The compound's free secondary acetamide NH (HBD count = 2) provides a reactive handle for further chemical derivatization—N-alkylation, N-acylation, N-sulfonylation, or conversion to urea/carbamate derivatives—that is absent in the corresponding N-methyl analog . This makes the target compound a versatile late-stage diversification intermediate for generating focused compound libraries. Procurement at ≥95% purity (as specified by vendors including MolCore and Leyan) supports direct use in parallel synthesis workflows without additional purification [1]. The compound's C13 scaffold with the 2-ylmethyl topology also serves as a comparator core for evaluating the impact of N-alkyl substituent bulk and electronics on downstream biological activity in systematic SAR tables .

Quote Request

Request a Quote for N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.